N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure with a piperidinyl group, a methoxy group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This interaction prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This disruption leads to a decrease in thrombin generation, indirectly inhibiting platelet aggregation . As a result, the formation of blood clots is reduced .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, platelet aggregation . This results in an antithrombotic effect, demonstrated by dose-dependent efficacy in pre-clinical animal models . Importantly, these antithrombotic effects are achieved without excessive increases in bleeding times .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, strong inhibitors of CYP3A4 and P-gp can increase Apixaban’s blood levels, requiring a dosage adjustment or avoidance of concurrent use . Conversely, strong inducers of CYP3A4 and P-gp can decrease Apixaban’s blood levels, suggesting that concurrent use should be avoided .
Biochemical Analysis
Biochemical Properties
It’s known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It’s believed to interact with various enzymes or cofactors .
Transport and Distribution
It’s believed to interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidinyl group.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methyl-3-nitrobenzamide.
Reduction: Formation of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)naphthalene-2-sulfonamide: Contains a naphthalene ring, which may alter its chemical and biological properties.
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Another sulfonamide derivative with potential bioactivity.
These comparisons highlight the structural diversity and potential for unique biological activities among related compounds.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-13-15(6-5-7-16(13)23(26)27)20(25)21-14-9-10-18(28-2)17(12-14)22-11-4-3-8-19(22)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQGLEOVMGKQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.